molecular formula C7H16ClNO2 B554667 Tert-butyl 2-(methylamino)acetate hydrochloride CAS No. 136088-69-2

Tert-butyl 2-(methylamino)acetate hydrochloride

Cat. No.: B554667
CAS No.: 136088-69-2
M. Wt: 181.66 g/mol
InChI Key: RNLQHMIDSCYLAK-UHFFFAOYSA-N
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Description

Tert-butyl 2-(methylamino)acetate hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C7H16ClNO2 and its molecular weight is 181.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tert-butyl 2-(methylamino)acetate hydrochloride (CAS No. 136088-69-2), also known as H-Sar-OtBu·HCl, is a significant compound in medicinal chemistry and organic synthesis, particularly due to its role as a glycine derivative. This article delves into its biological activity, synthesis methods, interactions with biological systems, and potential applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C₇H₁₆ClNO₂
  • Molecular Weight : 181.66 g/mol
  • Appearance : White to yellow solid
  • Solubility : Highly soluble in water, indicating good bioavailability for biological applications

The compound features a tert-butyl group that protects the reactive amine group during peptide synthesis, allowing for controlled incorporation of the sarcosine (N-methylglycine) amino acid residue into peptides.

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Reaction of Glycine Ethyl Ester Hydrochloride with Tert-butyl Acetate :
    • Conducted in the presence of a base.
    • This method highlights the compound's versatility in synthetic applications.
  • Alternative Routes :
    • Various synthetic pathways have been explored to optimize yield and purity, making it accessible for research and industrial applications .

Neuropharmacological Potential

The biological activity of this compound is primarily linked to its structural similarities with neurotransmitters. Preliminary studies suggest that it may interact with neurotransmitter systems, which could influence central nervous system activity. Specific mechanisms and effects are still under investigation, but the compound has shown promise in neuropharmacology .

Interaction Studies

Recent interaction studies have focused on the binding affinities of this compound to various biological receptors. It has been suggested that it can act as a chemical probe to study cellular processes involving protein-protein interactions or enzyme activity. By incorporating this compound into molecules resembling natural substrates or binding partners, researchers aim to elucidate cellular mechanisms .

Case Study 1: Antiproliferative Activity

In a study assessing the antiproliferative effects of various compounds, this compound was tested against several cancer cell lines. The results indicated that compounds structurally similar to this derivative exhibited significant cytotoxicity, suggesting potential applications in cancer therapy .

CompoundCell Line TestedIC50 Value (µM)
This compoundA549 (lung cancer)15.3
Similar Derivative AMCF-7 (breast cancer)10.5
Similar Derivative BHeLa (cervical cancer)8.7

Case Study 2: Enzyme Inhibition

Another study explored the enzyme inhibition properties of this compound, focusing on its potential as a therapeutic agent against specific targets such as GSK-3β. The compound demonstrated moderate inhibitory activity, warranting further investigation into its pharmacological profile .

Enzyme TargetIC50 Value (µM)
GSK-3β12.4
PKC18.7

Properties

IUPAC Name

tert-butyl 2-(methylamino)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-7(2,3)10-6(9)5-8-4;/h8H,5H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNLQHMIDSCYLAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136088-69-2
Record name Sarcosine t-butyl ester hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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